H-alpha-Prg-D-Ala-OH

描述

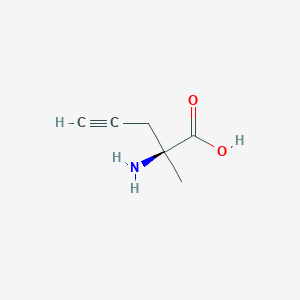

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBNDYYRTZBHAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679815 | |

| Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-27-5 | |

| Record name | (2S)-2-Amino-2-methyl-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-2-methylpent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: H-α-L-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-OH)

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of the dipeptide H-α-L-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-OH). This non-natural dipeptide is of significant interest in chemical biology and drug development due to the incorporation of L-propargylglycine, which possesses a terminal alkyne group. This functional handle makes the peptide amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling its use in bioconjugation, peptide modification, and the development of advanced biomaterials. This document details the molecular structure, physicochemical properties, a representative synthetic protocol, and characterization methods for this compound.

Molecular Structure and Physicochemical Properties

H-α-Prg-D-Ala-OH is a dipeptide composed of an N-terminal L-propargylglycine (Prg) residue and a C-terminal D-alanine (D-Ala) residue. The N-terminus is an uncapped primary amine (-NH2), and the C-terminus is a free carboxylic acid (-OH). The propargylglycine residue provides a terminal alkyne functional group, which is the key feature for its application in click chemistry.

The stereochemistry of the alpha-carbons is 'S' for the L-propargylglycine residue and 'R' for the D-alanine residue.

Data Presentation

Table 1: Physicochemical Properties of H-α-Prg-D-Ala-OH and its Constituents

| Property | L-Propargylglycine (Calculated) | D-Alanine (Experimental) | H-α-L-Prg-D-Ala-OH (Calculated) | Data Source |

| CAS Number | 23235-01-0 | 338-69-2 | Not Available | PubChem[1], PubChem[2] |

| Molecular Formula | C₅H₇NO₂ | C₃H₇NO₂ | C₈H₁₂N₂O₃ | PubChem[1], PubChem[2] |

| Molecular Weight | 113.11 g/mol | 89.09 g/mol | 184.19 g/mol | PubChem[1], PubChem[2] |

| Monoisotopic Mass | 113.0477 Da | 89.0477 Da | 184.0848 Da | PubChem[1], PubChem[2] |

| Appearance | - | White Crystalline Powder | Solid (Predicted) | ChemicalBook[3] |

| pKa (Carboxyl) | ~2.2 (Estimated) | 2.34 | ~2.5 (Estimated) | Wikipedia[4] |

| pKa (Amino) | ~9.2 (Estimated) | 9.87 | ~9.0 (Estimated) | Wikipedia[4] |

| Solubility in Water | Soluble (Predicted) | 167.2 g/L (25 °C) | Soluble (Predicted) | Wikipedia[4] |

Experimental Protocols

As H-α-Prg-D-Ala-OH is not a commonly cataloged peptide, a specific, validated experimental protocol is not available in the literature. However, its synthesis can be readily achieved using standard peptide chemistry techniques.

Proposed Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides of this length.[5] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

Materials:

-

Fmoc-D-Ala-Wang resin (or similar)

-

Fmoc-L-Propargylglycine (Fmoc-L-Prg-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate Fmoc-L-Prg-OH by dissolving it in DMF with HBTU and DIPEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the L-propargylglycine residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white, fluffy powder.

Characterization Protocols

1. Mass Spectrometry:

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the mass spectrometer.

-

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.0921. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure: Dissolve the lyophilized peptide in the NMR solvent. Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra to assign all proton and carbon signals.

-

Expected ¹H NMR Signals: Characteristic signals would include the alkyne proton (C≡C-H) around 2-3 ppm, α-protons of both amino acid residues, the β-protons of propargylglycine, and the methyl protons of D-alanine. The exact chemical shifts are dependent on pH and solvent.[1]

Biological Activity and Signaling Pathways

Currently, there is no specific biological activity or signaling pathway directly associated with H-α-Prg-D-Ala-OH in the published literature. Its primary utility is derived from its chemical structure, specifically the terminal alkyne group of the propargylglycine residue. This makes it a valuable building block for a variety of research applications.

The incorporation of a D-amino acid (D-alanine) can significantly increase the peptide's resistance to degradation by proteases, which typically recognize L-amino acids.[5] This enhanced stability is a desirable property in drug development, potentially leading to a longer in vivo half-life.

Applications in Research and Development

The principal application of H-α-Prg-D-Ala-OH is as a molecular tool in bioconjugation via click chemistry.[6][7] The terminal alkyne is a bio-orthogonal handle that can react specifically and efficiently with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Potential Uses:

-

Peptide Labeling: Conjugation of fluorescent dyes, biotin, or other reporter molecules for imaging and detection studies.

-

Drug Delivery: Attachment of the dipeptide to larger drug molecules, polymers, or nanoparticles to modify their properties, such as solubility or cell permeability.

-

Peptide Cyclization: On-resin cyclization of a peptide containing both propargylglycine and an azide-functionalized amino acid to create constrained, stable cyclic peptides.[8]

-

Surface Immobilization: Covalently attaching the peptide to azide-modified surfaces for biomaterial and biosensor development.

References

- 1. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

An In-depth Technical Guide to H-Propargylglycyl-D-Alanine-OH: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of the dipeptide H-Propargylglycyl-D-Alanine-OH (H-Prg-D-Ala-OH). This document addresses the existing ambiguity in public databases regarding its nomenclature and associated chemical identifiers, offering a clear and detailed resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Introduction and Clarification of Nomenclature

The nomenclature "H-alpha-Prg-D-Ala-OH" designates a dipeptide composed of propargylglycine (Prg) and D-alanine (D-Ala). The "H-" at the N-terminus and "-OH" at the C-terminus indicate a free amine and a free carboxylic acid group, respectively. It is crucial to distinguish this dipeptide from the compound associated with CAS number 1231709-27-5, which is (2S)-2-amino-2-methyl-4-pentynoic acid, a single non-proteinogenic amino acid.[1][2] This guide will focus on the dipeptide, H-Propargylglycyl-D-Alanine-OH, due to its relevance in peptide-based research and drug development.

Propargylglycine is a non-natural amino acid characterized by a terminal alkyne group in its side chain.[3][4] This functional group makes it a valuable building block for introducing specific functionalities into peptides, primarily for bioconjugation via "click chemistry".[3][4] The incorporation of a D-amino acid, such as D-alanine, is a common strategy in peptide design to enhance metabolic stability by increasing resistance to enzymatic degradation by proteases.[3]

Chemical Properties

Table 1: Physicochemical Properties of H-Prg-D-Ala-OH and its Constituent Amino Acids

| Property | H-Propargylglycyl-D-Alanine-OH (Predicted) | L-Propargylglycine | D-Alanine |

| Molecular Formula | C8H12N2O3 | C5H7NO2 | C3H7NO2 |

| Molecular Weight | 184.19 g/mol | 113.12 g/mol | 89.09 g/mol |

| Structure | See Figure 1 | See Figure 1 | See Figure 1 |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. | Soluble in water (165 g/L at 25°C).[5] |

| Appearance | Likely a white to off-white solid. | White to off-white powder. | White crystalline powder.[5] |

| Key Functional Groups | Terminal alkyne, amide bond, primary amine, carboxylic acid. | Terminal alkyne, primary amine, carboxylic acid. | Primary amine, carboxylic acid. |

Figure 1: Chemical Structures

Caption: Chemical structures of the dipeptide and its constituent amino acids.

Synthesis of H-Propargylglycyl-D-Alanine-OH

The synthesis of H-Prg-D-Ala-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS).[3][6][7][8][9] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for the synthesis of H-Prg-D-Ala-OH is outlined below.

Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure and may require optimization based on the specific resin, protecting groups, and coupling reagents used.

Materials:

-

Fmoc-D-Ala-OH pre-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-L-Propargylglycine-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, Methanol, Diethyl ether

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: The Fmoc-D-Ala-OH functionalized resin is placed in the synthesis vessel and swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the D-alanine is removed by treating the resin with 20% piperidine in DMF for 5-20 minutes. This step is repeated once. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, Fmoc-L-Propargylglycine-OH (3-5 equivalents) is pre-activated by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) for a few minutes.

-

The activated amino acid solution is added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

The completion of the coupling reaction can be monitored using a ninhydrin test.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: The Fmoc group from the newly added propargylglycine is removed using 20% piperidine in DMF, followed by thorough washing.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry (to confirm the molecular weight) and analytical RP-HPLC (to assess purity).

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A schematic representation of the SPPS workflow for H-Prg-D-Ala-OH.

Potential Biological Activities and Signaling Pathways

The biological activity of H-Prg-D-Ala-OH is not yet reported. However, the activities of its constituent amino acids provide insights into its potential applications.

Role of the Propargylglycine Moiety

The terminal alkyne of propargylglycine is a versatile chemical handle for various bioconjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This allows for the covalent attachment of the dipeptide to other molecules such as:

-

Fluorescent dyes: for imaging and tracking studies.

-

Targeting ligands: to direct the peptide to specific cells or tissues.

-

Polymers (e.g., PEG): to improve pharmacokinetic properties.

-

Drug molecules: to create peptide-drug conjugates.

D-propargylglycine has also been studied as an enzyme inhibitor, particularly of cystathionine gamma-lyase, which is involved in hydrogen sulfide metabolism.[4] This suggests that peptides containing this residue could be explored for their effects on neuroprotection and cardiovascular regulation.[4]

Figure 3: Applications of the Terminal Alkyne via Click Chemistry

Caption: The utility of the propargyl group for bioconjugation.

Significance of the D-Alanine Residue

D-alanine is a key component of the peptidoglycan cell wall in many bacteria.[5][10] The dipeptide D-alanyl-D-alanine is a crucial substrate for the transpeptidase enzymes that cross-link the peptidoglycan chains, providing structural integrity to the bacterial cell wall.[5] Therefore, molecules that mimic or interfere with D-alanine metabolism or its incorporation into the cell wall can act as potent antibacterial agents. The dipeptide H-Prg-D-Ala-OH, containing a D-alanine at its C-terminus, could potentially interact with enzymes involved in this pathway.

Recent studies have also highlighted the role of D-alanine in mammalian physiology. It has been shown to enhance the viability of human proximal tubular epithelial cells, suggesting a potential therapeutic role in acute kidney injury.[11] Furthermore, D-alanine can act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor and is involved in regulating glucose metabolism through gluconeogenesis.[12][13] L-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis.[14][15][16]

Figure 4: D-Alanine in Bacterial Cell Wall Synthesis

Caption: Simplified pathway of D-alanine incorporation into bacterial peptidoglycan.

Conclusion

H-Propargylglycyl-D-Alanine-OH is a synthetic dipeptide with significant potential in biomedical research and drug development. Its synthesis is readily achievable via standard solid-phase peptide synthesis protocols. The unique combination of a bio-orthogonal propargyl group and a stabilizing D-amino acid makes it an attractive building block for creating novel peptide-based probes, therapeutics, and biomaterials. Future research should focus on the synthesis and biological evaluation of this dipeptide to explore its potential as an antimicrobial agent, a modulator of metabolic pathways, or a versatile tool for chemical biology.

References

- 1. 4-Pentynoic acid, 2-amino-2-methyl-, (2S)-_1231709-27-5_Hairui Chemical [hairuichem.com]

- 2. (2S)-2-amino-2-methylpent-4-ynoic acid1231709-27-5,Purity95%_Bepharm.Ltd [molbase.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. peptide.com [peptide.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d‐Alanine, a Circadian Metabolite that Regulates Glucose Metabolism and Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Alkyne Group in H-α-Prg-D-Ala-OH: A Technical Guide to Probing Peptidoglycan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the alkyne group in the dipeptide probe H-α-Propargylglycine-D-Alanine-OH (H-α-Prg-D-Ala-OH). This molecule serves as a powerful chemical reporter for studying bacterial cell wall biosynthesis. By mimicking the natural D-Ala-D-Ala dipeptide, it is metabolically incorporated into the peptidoglycan (PG) structure. The terminal alkyne of the propargylglycine residue functions as a bioorthogonal handle, enabling the visualization and quantification of PG synthesis through highly specific and efficient click chemistry reactions. This guide details the underlying mechanisms, experimental protocols, and data interpretation, offering a comprehensive resource for researchers in microbiology and drug development.

Introduction: The Challenge of Visualizing Bacterial Cell Wall Synthesis

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan (PG), is essential for bacterial survival and a key target for many antibiotics.[1] Understanding the dynamics of PG synthesis and remodeling is crucial for developing new antimicrobial strategies. However, visualizing these processes in living bacteria has been a significant challenge. Traditional methods often lack the specificity, temporal resolution, and biocompatibility required for detailed in vivo studies.

Bioorthogonal chemistry has emerged as a revolutionary tool to overcome these limitations.[2] This approach utilizes chemical reactions that can occur in living systems without interfering with native biological processes. The alkyne functional group is a cornerstone of bioorthogonal chemistry due to its near-total absence in biological systems, ensuring that it will not undergo side reactions with cellular components.[3]

H-α-Prg-D-Ala-OH is a specialized probe designed to exploit the bacterial PG biosynthesis pathway. It is a dipeptide composed of L-propargylglycine (Prg), which contains an alkyne group, and D-alanine. This structure is a mimic of the natural D-Ala-D-Ala dipeptide, a key building block of the PG cell wall.

The Role of the Alkyne Group: A Bioorthogonal Handle for Click Chemistry

The primary function of the alkyne group in H-α-Prg-D-Ala-OH is to act as a "bioorthogonal handle."[2] Once the dipeptide is incorporated into the bacterial cell wall, the alkyne group is displayed on the exterior of the PG sacculus. This handle can then be selectively targeted with a complementary azide-containing reporter molecule (e.g., a fluorophore or a biotin tag) via a click chemistry reaction.[4]

The two most common types of click chemistry used in this context are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the alkyne and an azide. While very effective, the copper catalyst can exhibit cytotoxicity, limiting its application in live-cell imaging.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide.[3] SPAAC is generally more biocompatible and is the preferred method for studying PG dynamics in living bacteria.[5]

Mechanism of Incorporation: Hijacking the Peptidoglycan Biosynthesis Pathway

The specificity of H-α-Prg-D-Ala-OH as a probe for PG synthesis lies in its ability to be recognized and processed by the bacterial enzymatic machinery. The incorporation process occurs in the cytoplasm and involves the following key steps:

-

Uptake: The dipeptide probe is transported into the bacterial cytoplasm.

-

Recognition by MurF Ligase: In the cytoplasm, the MurF ligase recognizes H-α-Prg-D-Ala-OH as an analog of the natural D-Ala-D-Ala dipeptide.[6]

-

Incorporation into the Precursor: MurF ligates the alkyne-containing dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor.[6]

-

Translocation and Polymerization: This modified precursor is then translocated across the cytoplasmic membrane and polymerized into the growing PG chain by penicillin-binding proteins (PBPs).[7]

The use of a dipeptide probe like H-α-Prg-D-Ala-OH offers a significant advantage over single D-amino acid probes. It specifically targets the cytoplasmic steps of PG synthesis, providing a more accurate measure of de novo cell wall formation.[8] Single D-amino acid probes can also be incorporated in the periplasm by L,D-transpeptidases, which can complicate the interpretation of results.[9]

Below is a diagram illustrating the metabolic labeling of peptidoglycan using H-α-Prg-D-Ala-OH.

Experimental Protocols

Metabolic Labeling of Bacteria

This protocol describes the general procedure for labeling bacterial cells with H-α-Prg-D-Ala-OH. Optimal concentrations and incubation times may vary depending on the bacterial species and growth conditions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

H-α-Prg-D-Ala-OH stock solution (e.g., 10 mM in sterile water or DMSO)

-

Growth medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Add H-α-Prg-D-Ala-OH to the culture to a final concentration of 0.5-2 mM.

-

Incubate the culture for a desired period. For visualizing active growth zones, a short pulse of 5-15 minutes is recommended. For general labeling, a longer incubation of one to two generations can be used.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with PBS to remove unincorporated probe.

-

The cells are now ready for fixation and click chemistry, or for direct analysis.

Click Chemistry Detection

This protocol outlines the procedure for attaching a fluorescent reporter to the alkyne-labeled peptidoglycan via SPAAC.

Materials:

-

Alkyne-labeled bacterial cells

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)

-

PBS

Procedure:

-

Resuspend the alkyne-labeled bacterial cells in PBS.

-

Add the azide-functionalized fluorophore to a final concentration of 10-50 µM.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove excess fluorophore.

-

The fluorescently labeled cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.

Below is a diagram illustrating the experimental workflow for peptidoglycan labeling and detection.

Data Presentation and Interpretation

The use of H-α-Prg-D-Ala-OH allows for both qualitative and quantitative analysis of peptidoglycan synthesis.

Qualitative Analysis: Fluorescence Microscopy

Fluorescence microscopy of labeled cells provides spatial information about PG synthesis. For example, in rod-shaped bacteria, active synthesis is often observed at the septum during cell division and along the lateral walls during elongation. The pattern of fluorescence can reveal important information about the mode of cell growth and the effects of antibiotics on cell wall synthesis.

Quantitative Analysis: Flow Cytometry

Flow cytometry can be used to quantify the amount of probe incorporated into a bacterial population. This allows for the assessment of overall PG synthesis rates and can be used to compare the effects of different growth conditions or antimicrobial compounds.

Table 1: Representative Quantitative Data from Peptidoglycan Labeling Experiments

| Bacterial Species | Probe | Labeling Time (min) | Mean Fluorescence Intensity (a.u.) |

| Escherichia coli | H-α-Prg-D-Ala-OH | 15 | 12,500 |

| Escherichia coli | H-α-Prg-D-Ala-OH | 60 | 45,800 |

| Staphylococcus aureus | H-α-Prg-D-Ala-OH | 15 | 18,200 |

| Staphylococcus aureus | H-α-Prg-D-Ala-OH | 60 | 62,100 |

| E. coli (untreated) | H-α-Prg-D-Ala-OH | 30 | 28,400 |

| E. coli (+ β-lactam) | H-α-Prg-D-Ala-OH | 30 | 5,600 |

Note: The data in this table are illustrative and will vary depending on the specific experimental conditions.

Applications in Research and Drug Development

The ability to specifically label and visualize peptidoglycan synthesis has numerous applications:

-

Fundamental Microbiology: Studying the fundamental processes of bacterial growth, cell division, and morphogenesis.

-

Antibiotic Research: Screening for new antibiotics that inhibit cell wall synthesis and elucidating their mechanisms of action.

-

Host-Pathogen Interactions: Investigating how bacteria synthesize and modify their cell walls during infection.

-

Biofilm Formation: Understanding the role of PG dynamics in the formation and maintenance of biofilms.

Conclusion

H-α-Prg-D-Ala-OH is a powerful and versatile tool for the study of bacterial peptidoglycan biosynthesis. The alkyne group at its core serves as a bioorthogonal handle, enabling the specific and sensitive detection of newly synthesized cell wall material. The dipeptide structure ensures targeted delivery to the cytoplasmic steps of the PG synthesis pathway, providing a high degree of specificity. This technical guide has provided an overview of the principles, protocols, and applications of this valuable chemical probe, which will undoubtedly continue to advance our understanding of bacterial physiology and aid in the development of new antimicrobial therapies.

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]

- 4. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic biorthogonal labeling and dSTORM imaging of peptidoglycan synthesis in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-α-Prg-D-Ala-OH for Peptide Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the evolving landscape of peptide research and drug development, the use of non-natural amino acids offers a powerful strategy to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the dipeptide H-α-Prg-D-Ala-OH, a versatile building block for researchers new to the field of peptide chemistry. This document elucidates the individual contributions of its constituent amino acids, L-propargylglycine (Prg) and D-alanine (D-Ala), to peptide stability and functionality. While specific data on the dipeptide itself is limited, this guide extrapolates from the well-documented properties of its components to present its potential applications, detailed experimental protocols for its incorporation into larger peptides, and subsequent modification via click chemistry.

Introduction: The Power of Non-Natural Amino Acids

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor stability in vivo, primarily due to rapid degradation by proteases. The incorporation of non-natural amino acids is a key strategy to overcome these limitations. H-α-Prg-D-Ala-OH is a dipeptide that combines two such modifications: an L-propargylglycine residue, which introduces a bioorthogonal "clickable" handle, and a D-alanine residue, which confers resistance to enzymatic degradation.

-

L-Propargylglycine (Prg): This non-natural amino acid possesses a terminal alkyne group in its side chain.[1][2] This alkyne serves as a versatile handle for "click chemistry," a set of biocompatible, high-yield reactions for covalently linking molecules.[3][4] The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the attachment of a wide array of functionalities to the peptide, such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains for improved pharmacokinetics.[3][5]

-

D-Alanine (D-Ala): As the D-enantiomer of the natural amino acid alanine, D-alanine is not readily recognized by most proteases, which are stereospecific for L-amino acids.[6][7] Its incorporation into a peptide sequence can significantly increase the peptide's half-life in biological fluids by preventing enzymatic cleavage.[8][9][10] This enhanced stability is a critical attribute for the development of effective peptide-based therapeutics.[10]

Physicochemical Properties of Constituent Amino Acids

| Property | L-Propargylglycine (Prg) | D-Alanine (D-Ala) |

| Molecular Formula | C₅H₇NO₂[2] | C₃H₇NO₂[11] |

| Molecular Weight | 113.11 g/mol [12] | 89.09 g/mol [11] |

| Appearance | White to light yellow powder[2] | White crystalline powder[13] |

| Solubility in Water | Data not readily available | 167.2 g/L (at 25 °C)[14] |

| Melting Point | Data not readily available | 258 °C (sublimes)[14] |

| Key Functional Group | Terminal Alkyne (-C≡CH) | D-chiral center |

Potential Applications in Peptide Research

The unique combination of a clickable moiety and a stabilizing D-amino acid makes H-α-Prg-D-Ala-OH a valuable tool for a range of applications in peptide research and development:

-

Stable, Clickable Building Block: This dipeptide can be used as a fundamental unit in solid-phase peptide synthesis (SPPS) to introduce both stability and a site for specific modification into a larger peptide sequence.

-

Development of Peptide Conjugates: The propargyl group allows for the straightforward conjugation of peptides to other molecules, including fluorescent dyes for imaging, cytotoxic drugs for targeted cancer therapy, or polymers to enhance solubility and circulation time.[3][5]

-

Protease-Resistant Peptides: The presence of D-alanine at the C-terminus of this dipeptide can protect the preceding peptide bond from exopeptidase cleavage, contributing to the overall stability of a larger peptide.

-

Probing Biological Systems: Peptides incorporating this dipeptide can be used as probes to study biological processes. The peptide can be designed to bind to a specific target, and the alkyne handle can be used to attach a reporter molecule for detection or a cross-linking agent to identify binding partners.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating H-α-Prg-D-Ala-OH

This protocol describes the manual synthesis of a model peptide utilizing Fmoc/tBu chemistry on a Rink Amide resin, incorporating the H-α-Prg-D-Ala-OH dipeptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Prg-OH and Fmoc-D-Ala-OH if synthesizing the dipeptide first)

-

H-α-Prg-D-Ala-OH (if using the pre-formed dipeptide)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

SPPS reaction vessel

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for incorporating the dipeptide):

-

In a separate tube, dissolve H-α-Prg-D-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in your target peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Prg-Containing Peptide

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to a peptide synthesized with H-α-Prg-D-Ala-OH.

Materials:

-

Propargylglycine-containing peptide

-

Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent: A mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)

Protocol:

-

Reaction Setup:

-

Dissolve the propargylglycine-containing peptide in the chosen solvent system.

-

Add the azide-containing molecule (typically 1.1-1.5 equivalents).

-

-

Catalyst Preparation:

-

In a separate tube, prepare a fresh solution of copper(II) sulfate in water.

-

In another tube, prepare a fresh solution of sodium ascorbate in water (typically 5-10 equivalents relative to the peptide).

-

-

Click Reaction:

-

Add the copper(II) sulfate solution to the peptide/azide mixture (typically 0.1-0.5 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The reaction mixture may change color.

-

Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from 1 to 24 hours.

-

-

Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry to observe the consumption of the starting peptide and the formation of the triazole product.

-

Purification: Once the reaction is complete, purify the "clicked" peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.

-

Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Quantitative Data on Peptide Stability with D-Amino Acids

While direct quantitative data for H-α-Prg-D-Ala-OH is not available, studies on other peptides demonstrate the significant impact of D-amino acid incorporation on proteolytic stability.

| Peptide Sequence | Modification | Half-life in 10% Human Serum | Reference |

| TPTPTGTQTPT | All L-amino acids | ~48 hours | [15] |

| tptPTGTQTpt | N- and C-terminal L-amino acids replaced with D-amino acids | >96 hours (minimal degradation) | [15] |

| Pep05 (KRLFKKLLKYLRKF) | All L-amino acids | Degraded within hours in human plasma | [16] |

| DP06 (all L-Lys and L-Arg replaced with D-amino acids) | D-amino acid substitutions | >60% remaining after 24 hours in human plasma | [16] |

| (L)-GLP1 | Native GLP-1 peptide | Completely degraded in <1 hour by Proteinase K | [7] |

| (D)-GLP1 | All L-amino acids replaced with D-amino acids | ~80% remaining after 6 hours with Proteinase K | [7] |

Note: The data presented is from different studies with varying experimental conditions and is intended to be illustrative of the general principle of enhanced stability with D-amino acid substitution. There is a recognized need for harmonization in reporting peptide stability data to allow for more direct comparisons.[9]

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Schematic of the CuAAC "click" reaction.

Concept of Enhanced Stability and Functionality

Caption: Benefits of incorporating Prg and D-Ala into a peptide.

Conclusion

H-α-Prg-D-Ala-OH represents a simple yet powerful tool for researchers venturing into the field of modified peptides. By combining a bioorthogonal handle for chemical modification with an element that confers proteolytic resistance, this dipeptide serves as an excellent introductory building block for creating more stable and functional peptide-based probes and therapeutics. While this guide provides a foundational understanding based on the properties of its components, further research into the specific characteristics and applications of this and similar dipeptides will undoubtedly continue to advance the field of peptide science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. academic.oup.com [academic.oup.com]

- 4. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Strategies to improve plasma half life time of peptide and protein drugs - ProQuest [proquest.com]

- 9. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DL-Propargylglycine | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. D-Alanine | 338-69-2 [chemicalbook.com]

- 14. Alanine - Wikipedia [en.wikipedia.org]

- 15. pnas.org [pnas.org]

- 16. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

An In-depth Technical Guide to Click Chemistry Reagents for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of click chemistry reagents for protein labeling, focusing on the two most prominent methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is designed to equip researchers with the necessary knowledge to select the appropriate reagents and protocols for their specific protein labeling needs, from in vitro studies to applications in living cells and organisms.

Introduction to Click Chemistry for Protein Labeling

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of protein labeling, it provides a powerful tool to attach probes—such as fluorophores, biotin, or drug molecules—to a protein of interest. This is achieved through a two-step process: first, a bioorthogonal handle (either an azide or an alkyne) is incorporated into the protein; second, a complementary probe is "clicked" onto this handle.[2] This approach offers minimal disruption to the protein's structure and function due to the small size of the reactive groups.[2]

The two primary forms of click chemistry used for protein labeling are CuAAC and SPAAC. CuAAC utilizes a copper(I) catalyst to join a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[3][4] The choice between these two methods depends on a trade-off between reaction kinetics and biocompatibility.[3]

Core Reagents and Reaction Mechanisms

The core of click chemistry for protein labeling involves the reaction between an azide and an alkyne to form a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[4] The use of ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can accelerate the reaction and protect cells from copper-induced toxicity.[3]

Key Reagents:

-

Azide-modified protein: The protein of interest with a covalently attached azide group.

-

Alkyne-containing probe: The molecule to be attached (e.g., a fluorescent dye) functionalized with a terminal alkyne.

-

Copper(I) source: Typically copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.

-

Copper-chelating ligand: THPTA or TBTA to stabilize the Cu(I) oxidation state and increase reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that relies on the high reactivity of a strained cyclooctyne with an azide.[3] This method is generally considered more biocompatible than CuAAC, making it well-suited for in vivo studies.[3] A variety of cyclooctyne reagents with different reaction kinetics and properties are commercially available.

Key Reagents:

-

Azide-modified protein: The protein of interest with a covalently attached azide group.

-

Cyclooctyne-containing probe: The molecule to be attached functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO).

Quantitative Data Presentation

The selection of a click chemistry reagent is often guided by its reaction kinetics and efficiency. The following tables summarize key quantitative data for CuAAC and SPAAC reagents.

| Reaction | Reagents | Second-Order Rate Constant (k) | References |

| CuAAC | Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA) | 10 - 100 M⁻¹s⁻¹ | [3] |

| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 M⁻¹s⁻¹ | [3] |

| SPAAC | BCN (Bicyclononyne) + Azide | 0.07 - 0.63 M⁻¹s⁻¹ | [3] |

| SPAAC | DIBAC (Dibenzocyclooctyne) + Azide | ~1 M⁻¹s⁻¹ | [3] |

| SPAAC | DIFO (Difluorinated cyclooctyne) + Azide | ~1 M⁻¹s⁻¹ | [3] |

Table 1: Comparative Reaction Kinetics. This table provides a comparison of the second-order rate constants for CuAAC and various SPAAC reagents. CuAAC generally exhibits faster kinetics, though the rate of SPAAC can be tuned by the choice of cyclooctyne.

| Method | Conditions | Cell Viability | References |

| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [3] |

| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [3] |

| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper | [3] |

Table 2: Biocompatibility Comparison. This table highlights the impact of copper on cell viability in CuAAC reactions and the generally higher biocompatibility of SPAAC. The use of chelating ligands in CuAAC is crucial for maintaining cell health.

Experimental Protocols

This section provides detailed methodologies for key experiments in protein labeling using click chemistry.

Protocol 1: Metabolic Labeling of Proteins with Azido Sugars

This protocol describes the incorporation of an azide handle into glycoproteins through the cell's natural metabolic pathways.

Materials:

-

Cells of interest in culture

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycoproteins.

-

Wash the cells with PBS to remove unincorporated azido sugar before proceeding with the click reaction.

Protocol 2: Incorporation of Unnatural Amino Acids (UAAs)

This protocol allows for the site-specific incorporation of an azide or alkyne handle into a protein of interest.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired labeling site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.

-

Azide- or alkyne-containing unnatural amino acid (e.g., p-azido-L-phenylalanine).

-

LB medium and appropriate antibiotics.

-

IPTG and L-arabinose for induction.

Procedure:

-

Co-transform the E. coli cells with the protein expression plasmid and the synthetase/tRNA plasmid.

-

Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Add the unnatural amino acid to the culture medium to a final concentration of 1 mM.

-

Induce protein expression with IPTG and L-arabinose and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvest the cells and purify the protein of interest containing the UAA.

Protocol 3: In Vitro Protein Labeling via CuAAC

This protocol is for labeling a purified protein that has been functionalized with an azide.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS).

-

Alkyne-probe stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

THPTA stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and the alkyne-probe (final concentration 100-500 µM).

-

Add THPTA to a final concentration of 500 µM, followed by CuSO₄ to a final concentration of 100 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Purify the labeled protein using size exclusion chromatography or dialysis to remove excess reagents.

Protocol 4: Live Cell Labeling via SPAAC

This protocol describes the labeling of azide-modified proteins on the surface of living cells.

Materials:

-

Cells with metabolically incorporated azides.

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) stock solution in DMSO.

-

Cell culture medium.

-

PBS.

Procedure:

-

Wash the cells with pre-warmed PBS to remove any unincorporated azido sugars.

-

Add the cyclooctyne-fluorophore conjugate to fresh cell culture medium to a final concentration of 10-50 µM.

-

Incubate the cells with the labeling medium for 30-60 minutes at 37°C.

-

Wash the cells three times with PBS to remove the unreacted probe.

-

The cells are now ready for imaging or other downstream analysis.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: The reaction mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for protein labeling using click chemistry.

Conclusion

Click chemistry has revolutionized the field of protein labeling by providing a set of tools that are both highly efficient and biocompatible. The choice between CuAAC and SPAAC depends on the specific experimental context. CuAAC offers faster reaction rates, which can be advantageous for in vitro applications, while the copper-free nature of SPAAC makes it the preferred method for most live-cell and in vivo studies where cytotoxicity is a major concern.[3][4] By carefully selecting the appropriate reagents and protocols, researchers can successfully label proteins of interest for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics. While both methods are highly specific, some non-specific labeling can occur, particularly with SPAAC where cyclooctynes can react with thiols, and with CuAAC in a copper-dependent manner.[5] Therefore, proper controls are essential for robust and reliable results. A comparative analysis in O-GlcNAc proteomics suggested that CuAAC may provide higher protein identification and better accuracy in this specific application.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry – Med Chem 101 [medchem101.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

H-alpha-Prg-D-Ala-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the dipeptide H-alpha-Prg-D-Ala-OH, covering its fundamental properties, synthesis, and potential applications.

This guide summarizes key data, outlines experimental protocols, and visualizes potential workflows and biological pathways related to this compound, a specialized dipeptide incorporating the non-natural amino acid propargylglycine.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 1231709-27-5 | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| Molecular Formula | C6H9NO2 | [1] |

| Purity | > 96% | [1] |

| SMILES | N--INVALID-LINK--(CC#C)C(O)=O | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound, a dipeptide, is most commonly achieved through Solid Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of D-propargylglycine introduces a terminal alkyne group, which is a valuable chemical handle for further modifications.[2][3]

General Solid Phase Peptide Synthesis (SPPS) Protocol for Dipeptides

This protocol outlines a standard Fmoc/tBu-based SPPS strategy that can be adapted for the synthesis of this compound.

Materials:

-

Fmoc-D-Ala-OH

-

Fmoc-L-propargylglycine or Fmoc-D-propargylglycine

-

Rink Amide MBHA resin or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (20%)

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swollen in DMF in a reaction vessel.

-

Fmoc-D-Alanine Coupling: The C-terminal amino acid, Fmoc-D-Ala-OH, is activated using a coupling reagent and coupled to the resin in the presence of DIEA. The reaction is monitored for completion (e.g., using a Kaiser test).

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound D-alanine by treatment with a 20% piperidine solution in DMF.

-

Washing: The resin is again washed with DMF to remove piperidine and byproducts.

-

Fmoc-Propargylglycine Coupling: The next amino acid, Fmoc-L-propargylglycine, is activated and coupled to the deprotected N-terminus of the resin-bound D-alanine.

-

Washing: The resin is washed with DMF and DCM.

-

Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal propargylglycine.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed by treatment with a TFA cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: The specific choice of resin, coupling reagents, and cleavage cocktail may vary depending on the desired C-terminal modification (acid or amide) and the specific properties of the peptide.

Caption: General workflow for the synthesis of this compound via SPPS.

Potential Applications and Signaling Pathways

While specific biological signaling pathways for this compound are not yet extensively documented, the unique properties of its constituent amino acids suggest several promising areas of research.

Click Chemistry and Bioconjugation

The terminal alkyne group of the propargylglycine residue makes this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][4] This allows for the efficient and specific conjugation of the dipeptide to various molecules, including fluorescent dyes, biotin, or larger biomolecules like proteins and nucleic acids.[3]

Caption: Schematic of this compound utilization in a CuAAC reaction.

Enzyme Inhibition

D-propargylglycine is known to be an inhibitor of enzymes such as cystathionine gamma-lyase, which is involved in hydrogen sulfide metabolism.[3] This suggests that dipeptides containing this amino acid, like this compound, could be investigated as potential enzyme inhibitors for therapeutic applications, particularly in neuroprotection and cardiovascular research.[3]

Biological Activity of D-Alanine Dipeptides

Research has indicated that D-alanine dipeptides can possess biological activity. For instance, some D-alanine dipeptides have been shown to promote the viability of human proximal tubular epithelial cells, suggesting potential therapeutic applications in conditions like acute kidney injury.[5] The incorporation of the propargylglycine residue could further modulate this activity or provide a means for targeted delivery.

Caption: Potential biological targets and signaling pathways for this compound.

Conclusion

This compound is a versatile dipeptide with significant potential in various research and development areas. Its synthesis via established SPPS protocols is straightforward, and the presence of a terminal alkyne group opens up a wide range of possibilities for bioconjugation and the development of targeted therapeutic agents. Further investigation into its specific biological activities and signaling pathways is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of Alkyne-Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, application, and disposal of alkyne-modified amino acids, a critical class of reagents in modern chemical biology and drug development. Adherence to these protocols is essential for ensuring laboratory safety, experimental success, and regulatory compliance.

Introduction: The Role of Alkyne-Modified Amino Acids

Alkyne-modified amino acids are non-canonical amino acids that contain a terminal or internal alkyne functional group. Their utility has surged with the advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This bioorthogonal reaction allows for the precise and efficient covalent ligation of molecules in complex biological systems.[3][4] Applications are diverse, ranging from peptide cyclization and stapling to the conjugation of proteins with fluorophores, lipids, drugs, or other labels.[3][5] While powerful, the unique reactivity of the alkyne group, and the reagents used to exploit it, necessitate stringent safety and handling protocols.

Hazard Identification and Risk Assessment

The safe use of alkyne-modified amino acids begins with a thorough understanding of their intrinsic hazards and those of associated reagents.

Hazards of Alkyne-Containing Compounds

While many commercially available alkyne-modified amino acids are stable under normal laboratory conditions, they are not without risks. The primary hazards are similar to those of many fine chemicals:

-

Irritation: May cause skin, eye, and respiratory tract irritation, particularly in powdered form.[6][7][8]

-

Unknown Toxicological Properties: For many specific derivatives, full toxicological profiles have not been established.[6] It is prudent to treat them as potentially harmful if inhaled, ingested, or absorbed through the skin.[6]

A significant, though less common, hazard is associated with terminal alkynes. The acidic proton on the sp-hybridized carbon can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper(I), silver, mercury) or strong bases.[9]

Hazards of Associated "Click Chemistry" Reagents

The most common application, CuAAC, involves reagents that require careful handling:

-

Copper Catalysts: Copper salts, particularly Cu(I), can be toxic to cells and living organisms.[10] While ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can mitigate this toxicity in biological experiments, appropriate precautions are still necessary.[11]

-

Azide Reagents: Organic azides carry potential risks. Low molecular weight azides can be explosive and should be handled with extreme care.[12] The explosive properties are often related to the carbon-to-nitrogen (C/N) ratio; azides with a low C/N ratio are more hazardous.[13]

-

Reducing Agents: Sodium ascorbate is commonly used to maintain copper in its active Cu(I) state.[14][15] While generally safe, it contributes to the generation of reactive oxygen species in the reaction, which can damage biomolecules if not properly controlled.[14][15]

General Safety and Handling Procedures

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict procedural rules, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of powdered alkyne-modified amino acids, preparation of reaction mixtures, and quenching procedures must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Ventilation: Use in a well-ventilated area is crucial to keep airborne concentrations low.[6][16]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[6]

-

Body Protection: A lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure when handling larger quantities.[6][8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]

Storage and Spill Management

-

Storage: Store compounds in a cool, dry, well-ventilated place in tightly sealed containers.[6][7][16] Some derivatives may require refrigeration or storage under an inert atmosphere.[7][8] Avoid contact with incompatible materials like strong oxidizing agents and strong bases.[7]

-

Spills and Leaks: In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dust.[6] Clean the area thoroughly and ensure adequate ventilation.[6]

Waste Disposal

-

Unused Reagents: Pure, unused, or expired alkyne-modified amino acids should be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office without being opened or quenched.[9]

-

Reaction Mixtures: All reaction mixtures containing alkynes must be carefully quenched before disposal. The quenched mixture should be collected in a designated, clearly labeled hazardous waste container.[9]

Data Presentation: Hazard and Reactivity Summary

Quantitative data is summarized below for quick reference.

Table 1: Hazard Summary for Propargylglycine (Representative Alkyne-Amino Acid)

| Hazard Type | Description | Precautionary Measures | Citations |

|---|---|---|---|

| Acute Toxicity | The toxicological properties have not been fully investigated. May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and skin/eye contact. Use in a fume hood with appropriate PPE. | [6] |

| Skin Contact | May cause skin irritation. | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. | [6][7][8] |

| Eye Contact | May cause eye irritation. | Wear chemical safety goggles. Ensure eyewash stations are accessible. | [6][7][8] |

| Inhalation | May cause respiratory tract irritation. | Handle as a powder only in a chemical fume hood. Avoid dust formation. | [6][7] |

| Fire Hazard | Not considered a significant fire risk (NFPA Flammability Rating: 0). | Use extinguishing media appropriate for the surrounding fire (water spray, dry chemical, CO2). |[6] |

Table 2: Typical Quantitative Parameters for a CuAAC Bioconjugation Reaction

| Component | Stock Concentration | Final Concentration | Molar Ratio (vs. Alkyne) | Purpose | Citations |

|---|---|---|---|---|---|

| Alkyne-Biomolecule | Variable | ~50-60 µM | 1 | Substrate | [14][15] |

| Azide-Cargo | 5 mM | ~100 µM | ~2-fold excess | Reaction Partner | [15] |

| Copper(II) Sulfate (CuSO₄) | 20 mM | 100-250 µM | 2-5 | Catalyst Precursor | [15] |

| THPTA (Ligand) | 50 mM | 500-1250 µM | 10-25 (5:1 to Cu) | Accelerates reaction, protects biomolecule | [11][15] |

| Sodium Ascorbate | 100 mM | 5 mM | ~100 | Reducing agent (reduces Cu(II) to Cu(I)) | [15] |

| Aminoguanidine | 100 mM | Optional | - | Suppresses side reactions with arginine residues |[14] |

Experimental Protocols

The following protocols provide detailed methodologies for common procedures involving alkyne-modified amino acids.

Protocol 1: General Synthesis of α-Amino Alkynes (Conceptual Overview)

The synthesis of alkyne-modified amino acids is a specialized organic chemistry task. Common approaches start from a protected amino aldehyde and employ one of the following reactions:

-

Seyferth-Gilbert Homologation: Uses the Bestmann-Ohira reagent to convert an aldehyde to a terminal alkyne.[17]

-

Corey-Fuchs Reaction: A two-step process involving the conversion of an aldehyde to a dibromo-alkene, followed by elimination to form the alkyne.[17]

These syntheses require expertise in handling air- and moisture-sensitive reagents and should only be performed by trained organic chemists.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is adapted from established procedures for labeling biomolecules.[14][15]

Materials:

-

Alkyne-modified biomolecule (e.g., protein) in a suitable buffer (e.g., phosphate buffer, pH 7.2)

-

Azide-functionalized cargo (e.g., fluorescent dye)

-

Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

-

THPTA ligand stock solution (50 mM in water)

-

Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, prepare a pre-mixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 5:1 ligand-to-copper ratio.[15]

-

In a separate tube, add the alkyne-modified biomolecule and adjust the volume with buffer to achieve the desired final reaction concentration (e.g., to 432.5 µL for a 500 µL final volume).[14]

-

Add the azide-cargo to the biomolecule solution. Use a slight molar excess (e.g., 2-fold) relative to the alkyne.[15]

-

Add the pre-mixed CuSO₄/THPTA solution to the biomolecule/azide mixture.

-

To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate solution.[14]

-

Mix gently by inverting the tube. Cap the tube to minimize oxygen exposure, which can inhibit the reaction.[14]

-

Allow the reaction to proceed at room temperature for 1-2 hours. For very low concentration reactants, longer times may be necessary.

-

The reaction can be stopped by adding a chelating agent like EDTA, and the labeled product can be purified using standard methods (e.g., size exclusion chromatography, dialysis).

Protocol 3: Quenching Alkyne-Containing Reaction Waste

This protocol is critical for safely preparing reaction waste for disposal.[9] Perform this entire procedure in a chemical fume hood.

Materials:

-

Reaction mixture waste containing terminal alkynes.

-

Proton-donating quenching agent (e.g., isopropanol or methanol).

-

Designated hazardous waste container.

Procedure:

-

Place the vessel containing the reaction mixture in an ice bath to dissipate any heat generated during quenching.

-

Slowly, dropwise, add a proton-donating quenching agent like isopropanol. This safely protonates any reactive acetylide intermediates.

-

Continue the slow addition until any signs of reaction (e.g., gas evolution) cease.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir and slowly warm to room temperature.

-

Carefully transfer the quenched mixture to a designated hazardous waste container that is properly labeled with all its chemical constituents.

-

Seal the container and store it in a satellite accumulation area for pickup by EHS.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to alkyne-modified amino acids.

Caption: General workflow for the safe handling of alkyne-modified amino acids.

References

- 1. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. bachem.com [bachem.com]

- 4. studenttheses.uu.nl [studenttheses.uu.nl]

- 5. peptide.com [peptide.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Buttoned up biomolecules: A click reaction for living systems - Advanced Science News [advancedsciencenews.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Principles of Using H-alpha-Prg-D-Ala-OH in Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and applications of H-alpha-Prg-D-Ala-OH, a bioorthogonal dipeptide probe used for metabolic labeling of bacterial peptidoglycan (PG). This powerful technique allows for the specific visualization of bacterial cell wall synthesis, offering valuable insights into bacterial growth, division, and the effects of antibiotics.

Core Principles of this compound Labeling

This compound is a synthetic dipeptide composed of a propargylglycine (Prg) residue and a D-alanine (D-Ala) residue. The propargyl group contains a terminal alkyne, a bioorthogonal handle that is chemically inert within biological systems but can be specifically reacted with an azide-containing reporter molecule in a "click chemistry" reaction.[1][2] This allows for the visualization of the labeled peptidoglycan.

The key principle behind the use of this compound lies in its mimicry of the natural D-Ala-D-Ala dipeptide, a crucial building block in the synthesis of the bacterial cell wall.[3][4] Unlike single D-amino acid probes that are typically incorporated in the periplasm by transpeptidases, dipeptide probes like this compound are actively transported into the bacterial cytoplasm.[5][6]

Once inside the cytoplasm, this compound is recognized by the MurF ligase, an essential enzyme in the peptidoglycan synthesis pathway.[7][8] MurF catalyzes the addition of the dipeptide to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming a UDP-MurNAc-pentapeptide precursor containing the alkyne handle.[9][10] This modified precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus.[4] This cytoplasmic incorporation pathway makes this compound an excellent probe for studying nascent peptidoglycan synthesis.[6]

The logical workflow for utilizing this compound in metabolic labeling is depicted below:

References

- 1. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]